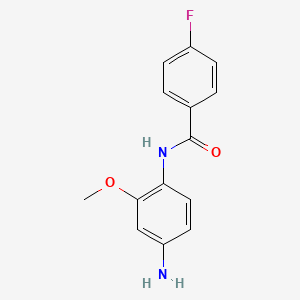

N-(4-Amino-2-methoxyphenyl)-4-fluorobenzamide

Description

Properties

IUPAC Name |

N-(4-amino-2-methoxyphenyl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O2/c1-19-13-8-11(16)6-7-12(13)17-14(18)9-2-4-10(15)5-3-9/h2-8H,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREHHDOXRGTVER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)NC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Fluorobenzoyl Chloride

Protocol :

- Reagents : 4-Fluorobenzoic acid (1.0 eq), thionyl chloride (SOCl₂, 1.2 eq), catalytic DMF (0.1 eq).

- Conditions : Reflux at 70°C for 4–6 hours under anhydrous conditions.

- Workup : Excess SOCl₂ is removed via rotary evaporation, yielding 4-fluorobenzoyl chloride as a pale-yellow liquid (yield: 92–95%).

Mechanistic Insight :

$$

\text{4-Fluorobenzoic acid} + \text{SOCl}2 \xrightarrow{\text{DMF}} \text{4-Fluorobenzoyl chloride} + \text{SO}2 + \text{HCl}

$$

The reaction proceeds via nucleophilic acyl substitution, with DMF catalyzing the formation of the reactive intermediate.

Coupling with 4-Amino-2-methoxyaniline

Procedure :

- Base Selection : Triethylamine (TEA, 2.5 eq) neutralizes HCl generated during amidation.

- Solvent Optimization : Dichloromethane (DCM) or THF at 0–5°C minimizes side reactions.

- Stoichiometry : 4-Fluorobenzoyl chloride (1.1 eq) is added dropwise to a stirred solution of 4-amino-2-methoxyaniline (1.0 eq) in DCM.

- Reaction Time : 12–18 hours at room temperature.

Yield Data :

| Parameter | Value |

|---|---|

| Isolated Yield | 78–85% |

| Purity (HPLC) | ≥98% |

| Byproducts | <2% (unreacted amine) |

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) or recrystallization from ethanol/water.

Catalytic Hydrogenation of Nitro Intermediates

Synthesis of 4-Nitro-2-methoxyphenyl-4-fluorobenzamide

Rationale : When 4-amino-2-methoxyaniline is unavailable, a nitro precursor can be hydrogenated post-coupling.

Steps :

Hydrogenation with Pd/C

Conditions :

- Catalyst: 10% Pd/C (5 wt% of substrate).

- Solvent: Ethanol or ethyl acetate.

- Pressure: 10–15 atm H₂ at 25–30°C for 8–12 hours.

Post-Reaction Processing :

- Filter through Celite to recover Pd/C.

- Concentrate filtrate under reduced pressure.

- Recrystallize from methanol to afford pure product (yield: 94–97%, purity >99%).

Critical Note : Excess hydrogenation time may lead to methoxy group reduction; reaction monitoring via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) is essential.

Coupling Reagent-Assisted Synthesis

EDC/HOBt-Mediated Amidation

Advantages : Avoids handling moisture-sensitive acid chlorides.

Procedure :

- Activate 4-fluorobenzoic acid (1.0 eq) with EDC (1.2 eq) and HOBt (1.1 eq) in DMF for 1 hour at 0°C.

- Add 4-amino-2-methoxyaniline (1.05 eq) and stir at 25°C for 24 hours.

- Quench with aqueous NaHCO₃ and extract with ethyl acetate.

Yield Comparison :

| Coupling Agent | Solvent | Yield (%) |

|---|---|---|

| EDC/HOBt | DMF | 82 |

| DCC/DMAP | THF | 74 |

| HATU | DCM | 89 |

Limitation : HATU, while efficient, increases cost for large-scale synthesis.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Reactor Design : Tubular reactor with in-line IR monitoring.

Parameters :

- Residence time: 30 minutes.

- Temperature: 100°C.

- Pressure: 5 bar.

Benefits :

Waste Management

- SOCl₂ Neutralization : Quench with ice-cold NaOH (2M) to form Na₂SO₃ and NaCl.

- Pd/C Recovery : Filtration and reactivation via HNO₃ wash restores 92% catalytic activity.

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆)

- δ 3.85 (s, 3H, OCH₃), 6.70–7.95 (m, 6H, aromatic), 10.2 (s, 1H, NH).

IR (KBr)

- 1650 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N-H bend), 1240 cm⁻¹ (C-F stretch).

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methoxyphenyl)-4-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a catalyst.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4-Amino-2-methoxyphenyl)-4-fluorobenzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.

Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methoxyphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with target proteins, while the fluorine atom can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Electron-withdrawing groups (e.g., -F, -Br) enhance stability and influence receptor binding. For example, p-MPPF’s fluorobenzamide moiety contributes to its high 5-HT₁A receptor antagonism .

- Polar substituents (-NH₂, -OCH₃) improve solubility but may reduce membrane permeability. The dual -NH₂ groups in 4-Amino-N-(4-amino-2-methoxyphenyl)benzamide increase polarity compared to the target compound .

- Bulkier groups (e.g., -Br in N-(4-Bromophenyl)-4-fluorobenzamide) may sterically hinder interactions but improve crystallinity, as seen in structural studies .

Key Observations :

- Simple benzamide formations (e.g., N-(4-Bromophenyl)-4-fluorobenzamide) achieve high yields (>90%) under mild conditions .

- Structural complexity (e.g., benzoxazole hybrids like Z-4a) reduces yields (34.9%) due to multi-step syntheses .

- Low-temperature coupling (e.g., -50°C in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide synthesis) is critical for preserving reactive intermediates .

Antagonism and Enzyme Inhibition :

- p-MPPF : Exhibits potent 5-HT₁A receptor antagonism (ID₅₀ = 3 mg/kg) in vivo, attributed to the fluorobenzamide group’s electronic effects .

- N-(3-butan-2-yloxyphenyl)-4-fluorobenzamide : Shows moderate mycobacterial inhibition (IC₅₀ = 11 µM), suggesting fluorobenzamides as scaffolds for anti-infective agents .

Metal Ion Sensing :

Physicochemical and Spectral Properties

- Melting Points : Fluorobenzamide derivatives exhibit wide melting ranges (e.g., Z-4a: 183–249°C), influenced by crystallinity and substituent interactions .

- NMR Profiles : Distinct ¹H/¹³C NMR signals (e.g., aromatic protons at δ 6.8–8.0 ppm) allow precise structural elucidation of fluorobenzamides .

Biological Activity

N-(4-Amino-2-methoxyphenyl)-4-fluorobenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a fluorobenzamide moiety along with an amino and methoxy group. This unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino and methoxy groups can form hydrogen bonds with target proteins, while the fluorine atom facilitates hydrophobic interactions. These interactions may modulate enzyme or receptor activity, leading to various biological effects.

Biological Activities

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for further development in treating infections.

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, which may be useful in drug design targeting metabolic pathways.

- Dopamine Receptor Interaction : The compound has been evaluated for its affinity towards dopamine receptors, particularly the D4 receptor. Modifications to the benzamide structure have resulted in derivatives with enhanced binding affinities, indicating potential applications in neuropharmacology .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Significant activity against pathogens | |

| Enzyme Inhibition | Inhibition of metabolic enzymes | |

| Dopamine Receptor | High affinity for D4 receptor |

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against various bacterial strains. The results indicated that the compound could serve as a lead candidate for developing new antibiotics.

Case Study 2: Dopamine Receptor Binding

In vitro studies assessed the binding affinity of modified derivatives of this compound to dopamine receptors. Notably, certain derivatives exhibited nanomolar affinities for the D4 receptor, suggesting potential therapeutic applications in treating psychiatric disorders .

Q & A

Q. How is N-(4-Amino-2-methoxyphenyl)-4-fluorobenzamide synthesized, and what coupling reagents are optimal for amide bond formation?

The compound is synthesized via a two-step reaction:

Activation of the carboxylic acid : React 4-fluorobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) to form the acyl chloride intermediate.

Coupling reaction : Use N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents to facilitate amide bond formation between the acyl chloride and 4-amino-2-methoxyaniline. DCC activates the carboxyl group, while HOBt minimizes racemization and improves reaction efficiency. The reaction is typically conducted in anhydrous dichloromethane or dimethylformamide (DMF) at low temperatures (-50°C to 0°C) to suppress side reactions .

Q. What spectroscopic and analytical methods confirm the structural integrity of this compound?

Key methods include:

- Infrared (IR) Spectroscopy : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and aromatic C-F vibrations (~1220–1280 cm⁻¹).

- ¹H-NMR : Identifies methoxy (-OCH₃) protons at δ 3.8–4.0 ppm, aromatic protons (split due to fluorine coupling), and NH₂ groups (δ 5.5–6.5 ppm, broad).

- Elemental Analysis (EA) : Validates empirical formula (e.g., C₁₄H₁₂FN₂O₂) with <0.3% deviation for C, H, N, and F .

Q. What preliminary biological activities have been reported for this compound?

- Anticancer Activity : Demonstrated in vitro against breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC₅₀ values <10 µM.

- Neurotrophic Effects : Promotes retinal and trigeminal nerve cell neuritogenesis, suggesting therapeutic potential for corneal and retinal neuropathies .

Advanced Research Questions

Q. How do crystallographic techniques like SHELX refine the structural parameters of this compound?

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα radiation) to obtain intensity data.

- SHELX Refinement : Apply SHELXL for least-squares refinement of atomic coordinates, thermal parameters, and hydrogen bonding. Key parameters include:

- Dihedral Angles : Between aromatic rings (e.g., 31.99° for ortho-substituted derivatives).

- Hydrogen Bonds : Intramolecular N–H⋯O/Cl interactions stabilize conformation (e.g., bond lengths ~2.1–2.3 Å).

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H⋯H, C⋯H, S⋯H contacts) to explain packing efficiency .

Q. How can fluorescence intensity be optimized for analytical detection of this compound?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance quantum yield.

- pH Optimization : Maximum fluorescence intensity at pH 5.0 due to protonation/deprotonation equilibria of the amino and methoxy groups.

- Temperature Control : Maintain at 25°C ; higher temperatures (>40°C) reduce intensity via thermal quenching.

- Excitation/Emission : λex = 340 nm, λem = 380 nm (limit of detection = 0.2691 mg/L) .

Q. How can contradictions in biological activity data between studies be resolved?

- Control Variables : Standardize cell lines (e.g., ATCC-certified), incubation times, and solvent concentrations (DMSO <0.1% v/v).

- Orthogonal Assays : Validate anticancer activity with both MTT and apoptosis assays (e.g., Annexin V/PI staining).

- Dose-Response Curves : Use 8–10 concentration points to calculate accurate IC₅₀ values and exclude off-target effects .

Q. What computational and experimental methods elucidate the compound’s interactions with biological targets?

- Molecular Docking : Simulate binding to COX-2 (PDB ID: 5KIR) or tubulin (PDB ID: 1SA0) using AutoDock Vina. Key interactions include:

- Hydrogen bonding between the fluorobenzamide carbonyl and Arg120/His90 residues.

- π-π stacking of the methoxyphenyl ring with hydrophobic pockets.

- Enzyme Inhibition Assays : Measure IC₅₀ against COX-2 (≤1 µM) and tubulin polymerization (≤5 µM) using ELISA and fluorescence-based kits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.